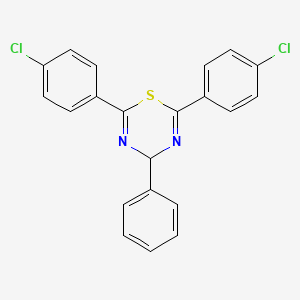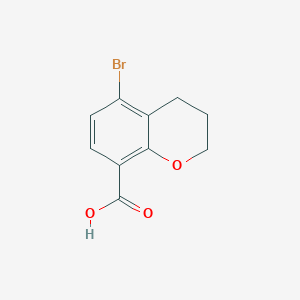
5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid is a chemical compound belonging to the class of benzopyrans, which are known for their diverse biological activities. This compound features a bromine atom at the 5th position, a carboxylic acid group at the 8th position, and a dihydro-benzopyran ring structure. Benzopyrans are widely studied for their potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid typically involves the bromination of 3,4-dihydro-2H-1-benzopyran-8-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and controlled reaction conditions helps in maintaining the quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 3,4-dihydro-2H-1-benzopyran-8-carboxylic acid.
Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: 3,4-dihydro-2H-1-benzopyran-8-carboxylic acid.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.
Industry: Used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid involves its interaction with various molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its biological activity. The compound may inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression. Further research is needed to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-1-benzopyran-8-carboxylic acid: Lacks the bromine atom, which may result in different biological activities.
5-chloro-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid: Contains a chlorine atom instead of bromine, which may affect its reactivity and biological properties.
5-fluoro-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid: Contains a fluorine atom, potentially altering its pharmacokinetic and pharmacodynamic profiles.
Uniqueness
The presence of the bromine atom in 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid imparts unique chemical and biological properties compared to its analogs. Bromine’s larger atomic size and higher electronegativity can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-bromo-3,4-dihydro-2H-chromene-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c11-8-4-3-7(10(12)13)9-6(8)2-1-5-14-9/h3-4H,1-2,5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVRSHCOXWQTMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2OC1)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110751-07-0 |
Source


|
| Record name | 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
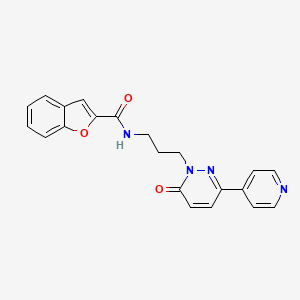
![4-cyano-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2687545.png)
![1-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2687546.png)

![2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine](/img/structure/B2687550.png)
![2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B2687551.png)
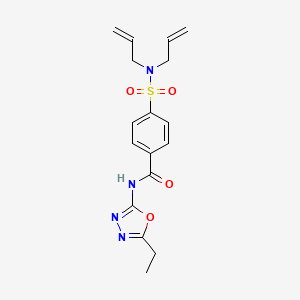
![ethyl 1-[6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate](/img/structure/B2687553.png)
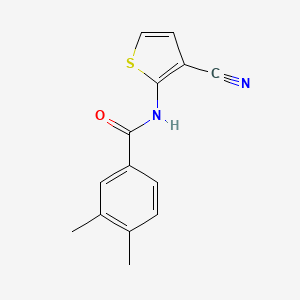
![6-(5-fluoro-2-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B2687555.png)
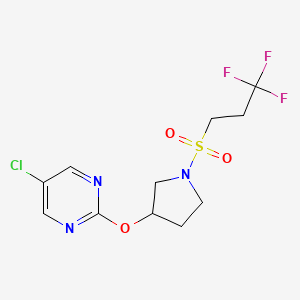
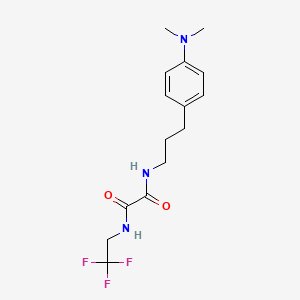
![N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2687563.png)
